molecular formula C21H22ClNO3 B1613256 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone CAS No. 898757-80-7

3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

Cat. No. B1613256
CAS RN: 898757-80-7
M. Wt: 371.9 g/mol
InChI Key: ZSFVUHVKLGOLBA-UHFFFAOYSA-N
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Description

“3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone” is a chemical compound with the molecular formula C21H22ClNO3 . It has a molecular weight of 371.9 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C21H22ClNO3/c22-19-3-1-2-18 (14-19)20 (24)17-6-4-16 (5-7-17)15-23-10-8-21 (9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 . The Canonical SMILES representation is C1CN (CCC12OCCO2)CC3=CC=C (C=C3)C (=O)C4=CC (=CC=C4)Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.9 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 371.1288213 g/mol . The topological polar surface area is 38.8 Ų . It has 26 heavy atoms . The complexity of the molecule is 476 .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure, containing a spirocyclic ring system, is particularly useful for introducing rigidity and three-dimensionality into the synthesized molecules, which can be crucial for the activity of biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, the compound’s unique structure could be exploited to design novel drugs. The spirocyclic moiety can mimic certain natural product frameworks, potentially leading to new classes of therapeutic agents .

Material Science

The presence of both aromatic and heterocyclic elements makes this compound a candidate for the development of new materials, such as organic semiconductors or components for organic light-emitting diodes (OLEDs) .

Catalysis

The compound could be used in catalysis research, particularly in the development of organocatalysts. Its rigid structure might help in the stabilization of reactive intermediates during catalytic cycles .

Biological Probes

Due to its distinctive chemical structure, this compound could be modified to act as a biological probe. It can be tagged with fluorescent groups or other markers to study biological processes in real-time .

Agrochemical Research

In agrochemical research, derivatives of this compound could be synthesized to explore their potential as novel pesticides or herbicides. The spirocyclic framework could impart unique modes of action against pests .

Polymer Chemistry

The compound could be utilized as a monomer or a cross-linker in polymer chemistry. Its incorporation into polymers could enhance their mechanical strength or thermal stability .

Nanotechnology

Finally, in nanotechnology, this compound could be used to create nanoscale structures or as a component in the synthesis of nanocomposites due to its ability to form stable, rigid frameworks .

properties

IUPAC Name

(3-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFVUHVKLGOLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642856
Record name (3-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

CAS RN

898757-80-7
Record name Methanone, (3-chlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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